5-Bromomethyl-2-fluorophenylboronic acid
Description
5-Bromomethyl-2-fluorophenylboronic acid is a halogenated arylboronic acid derivative featuring a bromomethyl (-CH₂Br) group at the 5-position and a fluorine atom at the 2-position of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl systems . The bromomethyl substituent enhances electrophilicity and provides a reactive handle for further functionalization, such as alkylation or nucleophilic substitution, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
[5-(bromomethyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRVQAUAUBHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CBr)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The patented method begins with lithiation of 1-bromo-4-fluorobenzene using a lithium base (e.g., lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidine) in tetrahydrofuran (THF) at temperatures below -40°C. This generates (5-bromo-2-fluorophenyl)lithium, which reacts with trimethyl borate to form a boronate intermediate. Hydrolysis with aqueous hydrochloric acid yields the final boronic acid.
Critical Reaction Conditions
Mechanistic Insights
Lithiation occurs via halogen-lithium exchange, positioning lithium at the ortho position relative to fluorine. Subsequent quenching with trimethyl borate forms a stable boronate ester. Acidic hydrolysis cleaves the ester, yielding the boronic acid. The regioselectivity ensures minimal byproducts, as confirmed by 99% purity in the final product.
Comparative Analysis with Prior Art
Limitations of Historical Methods
Earlier routes used 2,4-dibromofluorobenzene, which is commercially available only as a 70:30 mixture with 3,4-dibromofluorobenzene. This impurity necessitated costly purification and limited yields to ≤70%. Additionally, bromine residues at the 4-position hindered boronic acid formation.
Advantages of the Modern Approach
-
Starting Material Purity : 1-Bromo-4-fluorobenzene is isomerically pure, eliminating purification steps.
-
Scalability : Suitable for industrial production due to mild conditions and recoverable catalysts.
Synthetic Pathway Optimization
Temperature Control
Sub-zero temperatures are critical during lithiation to suppress undesired side reactions (e.g., aryl radical formation). At -78°C, the reaction proceeds with >95% conversion.
Solvent and Base Selection
Hydrolysis Efficiency
Using 2.0 equivalents of HCl ensures complete boronate ester cleavage without degrading the boronic acid. Neutralization with sodium bicarbonate is avoided to prevent boronic acid dehydration.
Data Tables
Table 1. Reaction Parameters and Outcomes
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Lithiation | LiTMP, THF | -78°C | N/A |
| Boronation | Trimethyl borate | -78°C | N/A |
| Hydrolysis | 2M HCl, H₂O | 0°C | 99 |
Table 2. Comparison with Prior Methods
| Parameter | Modern Method | Historical Method |
|---|---|---|
| Starting Material | 1-Bromo-4-fluorobenzene | 2,4-Dibromofluorobenzene |
| Purity | >99% | 70% (mixture) |
| Yield | 99% | ≤70% |
| Purification Steps | None | Chromatography required |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: 5-Bromomethyl-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding phenols or reduced to form hydrocarbons.
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Hydrocarbons: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
5-Bromomethyl-2-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and other serious diseases. Its ability to facilitate the modification of drug properties enhances the efficacy and specificity of therapeutic agents. For instance, it has been employed in the synthesis of compounds that inhibit specific cancer cell lines, demonstrating significant potential in oncological research .
Case Study:
A recent study highlighted its role in synthesizing novel boron-containing compounds that exhibited potent anticancer activity against various tumor models. The structural modifications facilitated by this boronic acid led to improved pharmacokinetic profiles and reduced side effects compared to existing therapies .
Organic Synthesis
Cross-Coupling Reactions:
This compound is extensively used in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. Such reactions are essential for constructing complex organic molecules utilized in agrochemicals and fine chemicals .
Data Table: Applications in Organic Synthesis
| Reaction Type | Description | Example Compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | Various pharmaceuticals |
| Negishi Coupling | Involves zinc reagents for C-C bond formation | Agrochemicals |
Material Science
Development of Advanced Materials:
this compound is employed in creating advanced materials, including polymers and nanomaterials. Its boronic acid functionality allows for stable complex formation with various substrates, making it suitable for applications in electronics and coatings .
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them ideal for use in high-performance applications such as electronics and protective coatings .
Bioconjugation
Labeling Biomolecules:
In biochemistry, this compound is utilized for labeling proteins and nucleic acids, which is crucial for tracking biological processes. Its ability to form stable complexes with biomolecules aids in drug delivery systems and diagnostic tools .
Example Application:
Studies have demonstrated that conjugating this boronic acid with antibodies enhances their targeting capabilities towards cancer cells, improving the efficacy of targeted therapies .
Fluorescent Probes
Imaging Applications:
this compound can be modified to create fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes and understanding disease mechanisms .
Case Study:
Fluorescent derivatives of this compound have been developed to study protein interactions within live cells, providing insights into cellular responses during disease progression .
Mechanism of Action
The mechanism of action of 5-Bromomethyl-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The substitution pattern on the phenyl ring critically influences the properties of arylboronic acids. Below is a comparative analysis of 5-Bromomethyl-2-fluorophenylboronic acid and its analogs:
Acidity and Reactivity
- Acidity : Electron-withdrawing groups (e.g., CF₃, Br) lower the pKa of boronic acids, enhancing their reactivity in aqueous media. For example, 5-Trifluoromethyl-2-formylphenylboronic acid has a pKa of ~7.2 due to the strong electron-withdrawing CF₃ group, whereas this compound likely exhibits a slightly higher pKa due to the weaker electron-withdrawing effect of -CH₂Br .
- The bromomethyl group in this compound may enable post-coupling modifications, such as nucleophilic substitutions .
Antimicrobial Activity
- 5-Trifluoromethyl-2-formylphenylboronic acid exhibits moderate activity against Candida albicans (MIC = 32 µg/mL) and stronger activity against Bacillus cereus (MIC = 8 µg/mL), surpassing the antifungal drug Tavaborole (MIC = 16 µg/mL for B. cereus) .
- Benzoxaborole analogs (e.g., AN2690) inhibit leucyl-tRNA synthetase (LeuRS) in pathogens. The bromomethyl group in this compound may sterically hinder enzyme binding compared to smaller substituents like -CHO or -CF₃ .
Physical Properties
| Property | This compound | 5-Trifluoromethyl-2-formylphenylboronic acid | 5-Bromo-2-fluorophenylboronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~229.0 (estimated) | 231.9 | 218.9 |
| Solubility | Moderate in polar aprotic solvents | High in DMSO, MeOH | High in THF, DCM |
| Stability | Air-sensitive (boronic acid dehydration) | Stable as benzoxaborole isomer in solution | Stable under inert conditions |
Biological Activity
5-Bromomethyl-2-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article reviews its synthesis, properties, and biological activity, particularly focusing on its antimicrobial effects and potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenylboronic acid structure. The fluorine atom enhances the compound's acidity and lipophilicity, which are crucial for its interaction with biological targets. The molecular formula is .
Synthesis
The synthesis of this compound involves several steps, including the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a tri-alkyl borate. This method yields high purity and efficiency compared to previous synthesis routes, making it suitable for further biological studies .
Antimicrobial Effects
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens, including fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 100 | Moderate activity |
| Aspergillus niger | 50 | Higher activity than C. albicans |
| Escherichia coli | 25 | Comparable to standard antibiotics |
| Bacillus cereus | 10 | Lower MIC than AN2690 (Tavaborole) |
The compound's activity was assessed using the agar diffusion method and broth microdilution techniques, confirming its potential as an antibacterial agent .
The proposed mechanism of action for this compound involves its ability to inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms. This inhibition disrupts protein synthesis, leading to cell death. Docking studies have shown that the compound can form stable interactions with the active site of LeuRS, similar to the approved antifungal drug AN2690 (Tavaborole). The formation of spiroboronates with adenosine monophosphate (AMP) is also suggested as a critical factor in its antimicrobial efficacy .
Case Studies
-
Antifungal Activity Against Candida albicans :
In vitro studies indicated that at higher concentrations (100 µg), this compound effectively inhibited the growth of C. albicans, with a zone of inhibition measuring 8 mm. This suggests a potential therapeutic application in treating fungal infections . -
Bacterial Inhibition :
The compound demonstrated significant antibacterial activity against Bacillus cereus, with an MIC value lower than that observed for AN2690, indicating superior effectiveness in certain contexts. This highlights its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .
Q & A
(Basic) What synthetic strategies are commonly employed for preparing 5-bromomethyl-2-fluorophenylboronic acid?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling Precursor : Start with halogenated aryl intermediates (e.g., 5-bromo-2-fluorotoluene derivatives). Introduce the boronic acid group via palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) under inert conditions .
- Functional Group Interconversion : Bromomethyl groups can be introduced via radical bromination of methyl-substituted precursors using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) .
- Key Considerations : Use anhydrous solvents (THF, DMF) and monitor reaction progress via TLC or HPLC to avoid over-bromination.
(Basic) What precautions are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or boroxin formation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat). Avoid exposure to moisture; pre-dry glassware and solvents .
- Decomposition Risks : Hydrolysis generates borate salts, altering reactivity. Monitor for color changes (yellowing indicates degradation).
(Advanced) How can protodeboronation be minimized during cross-coupling reactions?
Methodological Answer:
- Catalyst Optimization : Use Pd(OAc)₂ with sterically hindered ligands (e.g., SPhos, XPhos) to stabilize the transition state and reduce β-boron elimination .
- Reaction Conditions : Maintain pH > 10 (using K₂CO₃ or Cs₂CO₃) to deprotonate the boronic acid, enhancing stability. Avoid prolonged heating (>80°C) .
- Additives : Include phase-transfer catalysts (e.g., TBAB) to improve solubility and reaction efficiency in biphasic systems.
(Advanced) What analytical techniques resolve structural ambiguities in substituted phenylboronic acids?
Methodological Answer:
- NMR Challenges : Fluorine (¹⁹F NMR) and bromine isotopes cause splitting patterns. Use ¹¹B NMR (δ ~30 ppm for boronic acids) and HSQC to correlate ¹H-¹¹B signals .
- X-ray Crystallography : Suitable for confirming substituent positions and boron geometry. Co-crystallize with diols (e.g., pinacol) to stabilize the structure .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M-H]⁻ ions, distinguishing boronic acids from boroxins.
(Basic) What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Intermediate : Serves as a building block for kinase inhibitors or antifungal agents. The bromomethyl group enables alkylation of biomolecular targets (e.g., cysteine residues) .
- Protease Inhibition : The fluorine atom enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Docking studies suggest compatibility with leucyl-tRNA synthetase .
(Advanced) How do electron-withdrawing substituents (Br, F) influence Suzuki coupling efficiency?
Methodological Answer:
- Activation Effects : Bromine increases electrophilicity at the aryl ring, accelerating oxidative addition to Pd(0). Fluorine’s -I effect stabilizes the boronate intermediate .
- Competing Reactions : Bromine may undergo unintended elimination. Mitigate by using low temperatures (0–25°C) and short reaction times.
- Substituent Compatibility : Fluorine’s ortho-directing effect can alter regioselectivity in subsequent functionalization steps .
(Basic) What purification challenges arise with this compound, and how are they addressed?
Methodological Answer:
- Boroxin Formation : Avoid rotary evaporation at high temperatures. Use column chromatography with neutral alumina (not silica) and elute with ethyl acetate/hexane mixtures .
- Hydration Control : Add molecular sieves (3Å) during storage. Recrystallize from dry toluene to isolate anhydrous boronic acid .
(Advanced) How can computational methods predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model transition states to evaluate steric/electronic effects of substituents. Predict activation barriers for oxidative addition .
- Machine Learning : Train models on existing Suzuki reaction datasets to optimize catalyst/ligand combinations for bromomethyl-fluorophenyl substrates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
